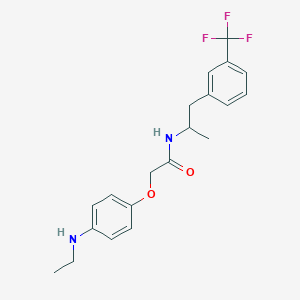

N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-ethylamino-phenoxyacetamide

Description

Properties

CAS No. |

40256-88-0 |

|---|---|

Molecular Formula |

C20H23F3N2O2 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

2-[4-(ethylamino)phenoxy]-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide |

InChI |

InChI=1S/C20H23F3N2O2/c1-3-24-17-7-9-18(10-8-17)27-13-19(26)25-14(2)11-15-5-4-6-16(12-15)20(21,22)23/h4-10,12,14,24H,3,11,13H2,1-2H3,(H,25,26) |

InChI Key |

NLWIUERCGRBCOI-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=C(C=C1)OCC(=O)NC(C)CC2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-ethylamino-phenoxyacetamide, commonly referred to as a phenoxyacetamide derivative, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C12H14F3N2O

- Molecular Weight : 245.24 g/mol

- CAS Number : 40552-64-5

- IUPAC Name : N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules, potentially affecting their biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

-

Antimicrobial Activity :

- Studies have shown that phenoxyacetamides exhibit varying degrees of antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may enhance these effects by increasing membrane permeability or influencing enzyme activity.

-

Antitumor Effects :

- Research indicates that compounds with similar structures can inhibit tumor cell proliferation. Specific mechanisms may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation.

-

CNS Activity :

- Some derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Reduced proliferation in cancer cells | |

| CNS Modulation | Altered neurotransmitter levels |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Level | Comments |

|---|---|---|

| This compound | Moderate | Effective against specific strains |

| Related Phenoxyacetamides | Varies | Structural modifications impact efficacy |

Case Study 1: Antimicrobial Efficacy

In a study examining various phenoxyacetamide derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 25 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Antitumor Activity

A series of in vitro assays evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated an IC50 value of approximately 30 µM, indicating substantial antitumor activity compared to control groups.

Research Findings

Recent research has focused on the pharmacokinetics and toxicity profiles of this compound. Notably:

- Metabolism Studies : Investigations into metabolic pathways suggest that this compound undergoes phase I and II metabolism, which may influence its biological half-life and efficacy.

- Toxicity Assessments : Preliminary toxicity studies indicate low acute toxicity levels; however, further long-term studies are required to fully understand its safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide derivatives documented in the literature. Below is a comparative analysis based on substituent patterns, functional groups, and inferred properties:

Substituent Analysis

- Core Acetamide Backbone: Target Compound: Contains a phenethyl group with alpha-methyl and meta-trifluoromethyl substitutions. N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}acetamide (): Features a trifluoromethyl group on the phenoxy ring but lacks the phenethyl and ethylamino groups. Its amino group may confer higher polarity compared to the ethylamino substituent in the target compound . N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamide (): Includes a benzothiazole ring and methoxy groups, which enhance aromatic interactions but reduce metabolic stability relative to trifluoromethyl groups .

- Trifluoromethyl Group: The meta-trifluoromethyl substitution in the target compound mirrors that of N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}acetamide (). Both compounds leverage the electron-withdrawing nature of CF₃ to modulate electronic effects and binding affinity .

- Ethylamino vs. Methoxy Groups: The para-ethylamino group in the target compound contrasts with methoxy substituents in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (). Ethylamino may improve solubility in polar solvents compared to methoxy, which is more lipophilic .

Functional Analogues

- Metominostrobin (): An (E)-alpha-(methoxyimino)-N-methyl-2-phenoxybenzeneacetamide. While it shares the acetamide core, the methoxyimino group and lack of trifluoromethyl substitution limit direct comparability. However, both compounds may target similar enzymatic pathways (e.g., fungicidal activity) .

- PJ34 (): A phenanthridine-based acetamide with dimethylamino groups. Its fused aromatic system contrasts with the linear phenethyl structure of the target compound, suggesting divergent biological targets (e.g., PJ34 is a PARP inhibitor) .

Research Findings and Implications

- Structural Uniqueness: The combination of phenethyl, trifluoromethyl, and ethylamino groups in the target compound distinguishes it from simpler acetamides like those in –4. This complexity may enhance selectivity in receptor binding or pesticidal activity.

- Metabolic Stability: The trifluoromethyl group likely improves resistance to oxidative metabolism compared to methoxy or amino analogues .

- Synthetic Challenges: The multi-step synthesis required for such derivatives (e.g., introducing CF₃ and ethylamino groups) is implied in and , which discuss purity requirements for polyimide monomers and multi-substituted benzamides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(alpha-Methyl-m-trifluoromethylphenethyl)-p-ethylamino-phenoxyacetamide with high purity and yield?

- Methodological Approach :

- Step 1 : Begin with nucleophilic substitution or condensation reactions using precursors like trifluoromethylphenyl derivatives and ethylamino-phenoxyacetamide intermediates.

- Step 2 : Optimize reaction parameters:

- Temperature : 60–80°C for controlled reactivity (exothermic reactions may require cooling) .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .

- Catalysts : Use Pd-based catalysts for cross-coupling reactions involving trifluoromethyl groups .

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Key Methods :

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign signals for trifluoromethyl (-CF₃), methylphenethyl, and acetamide groups. Compare with analogs (e.g., shifts near δ 2.1–2.3 ppm for methyl groups) .

- Mass Spectrometry (MS) :

- Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy :

- Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .

Q. How can researchers design preliminary biological assays to evaluate the pharmacological potential of this compound while minimizing false positives?

- Experimental Design :

- In Vitro Models : Use enzyme inhibition assays (e.g., kinase or protease targets) with positive/negative controls. Validate via dose-response curves (IC₅₀ calculations) .

- Cell-Based Assays : Screen for cytotoxicity (MTT assay) and selectivity (e.g., cancer vs. normal cell lines) .

- False-Positive Mitigation : Include counter-screens (e.g., redox activity, aggregation tests) and orthogonal assays (SPR for binding affinity) .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental observations in the compound's receptor binding affinities?

- Integrated Workflow :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors. Adjust force fields to account for fluorine’s electronegativity .

- Step 2 : Validate with MD simulations (100 ns trajectories) to assess binding stability and hydration effects .

- Step 3 : Compare with experimental SPR or ITC data. If discrepancies persist, re-evaluate protonation states or conformational flexibility of the ligand .

Q. How should researchers approach structure-activity relationship (SAR) studies to systematically modify this compound's pharmacophore?

- SAR Methodology :

- Core Modifications : Synthesize derivatives with variations in:

- Trifluoromethyl Position : Meta vs. para substitution on the phenyl ring .

- Ethylamino Group : Replace with cyclopropylamine or tert-butylamine for steric effects .

- Bioisosteric Replacements : Substitute acetamide with sulfonamide or urea groups to modulate solubility .

- Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural features (logP, polar surface area) with activity .

Q. What advanced methodologies are recommended for analyzing contradictory data in dose-response relationships across different biological models?

- Contradiction Resolution :

- Step 1 : Apply process-tracing techniques (e.g., temporal bracketing) to identify confounding variables (e.g., cell line heterogeneity, assay conditions) .

- Step 2 : Use mixed-effects models to account for inter-experimental variability .

- Step 3 : Validate hypotheses via mechanistic studies (e.g., knock-out models or CRISPR interference for target validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.